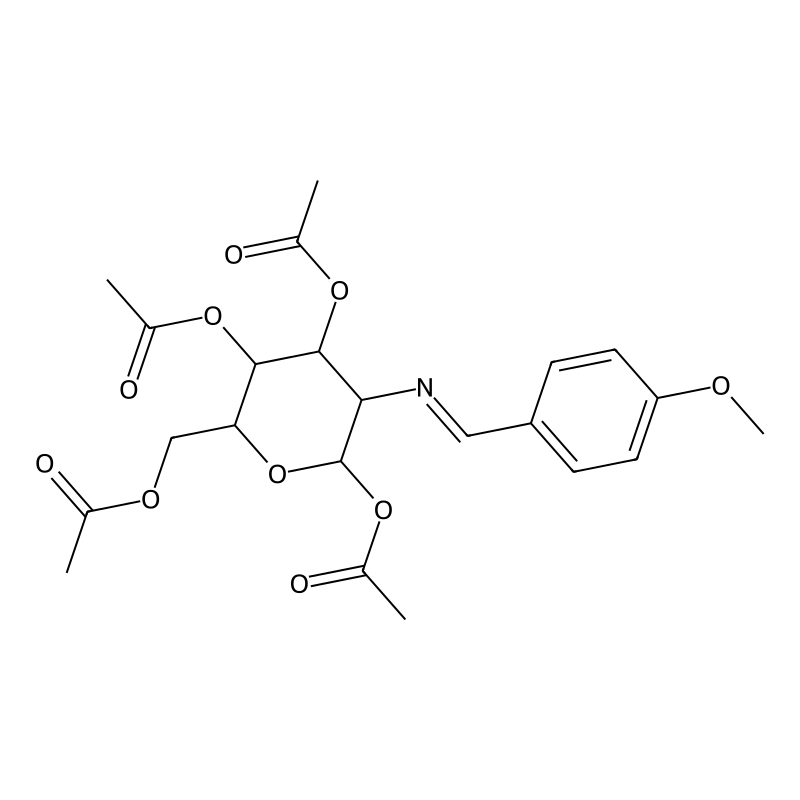

[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

The compound [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate is a complex organic molecule characterized by its unique structural features. It contains multiple functional groups, including acetoxy, methoxy, and an oxan ring, which contribute to its potential reactivity and biological activity. The presence of the methoxyphenyl group suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

- Acetylation: The acetoxy groups can be involved in further acetylation reactions or hydrolysis to release acetic acid.

- Amine Reactions: The methylideneamino group may participate in nucleophilic addition reactions or form imines with carbonyl compounds.

- Esterification: The acetate moiety can react with alcohols to form new esters.

These reactions are facilitated by the compound's functional groups and can be catalyzed by various enzymes or chemical agents in biological systems

Synthesis of this compound can be approached through several methods:

- Acetylation Reactions: Starting from a suitable precursor with hydroxyl groups, acetylation can be performed using acetic anhydride or acetyl chloride.

- Condensation Reactions: The formation of the methylideneamino group may involve the condensation of an amine with an aldehyde or ketone.

- Ring Closure: The oxan ring can be synthesized through cyclization reactions involving suitable precursors that contain the necessary functional groups.

Each method requires careful control of reaction conditions to ensure high yields and purity of the final product.

The potential applications of [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate include:

- Pharmaceutical Development: Given its structural features, it could serve as a lead compound for developing new drugs targeting specific diseases.

- Biological Research: It may be used in studies exploring the mechanisms of action for compounds with similar structures.

- Chemical Probes: The compound could act as a chemical probe in biological assays to study enzyme activity or cellular processes.

Interaction studies are crucial to understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

- Molecular Docking Studies: These computational methods can predict how the compound binds to target proteins.

- In Vitro Assays: Laboratory experiments can assess the biological effects of the compound on cell lines or isolated enzymes.

Such studies help elucidate the pharmacological profile and therapeutic potential of the compound .

Several compounds exhibit structural similarities to [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate, allowing for comparative analysis:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxyacetophenone | Methoxy and carbonyl groups | Antimicrobial |

| 2-Acetoxybenzoic acid | Acetoxy and carboxylic acid | Anti-inflammatory |

| 3-Acetoxyphenol | Hydroxyl and acetoxy groups | Antioxidant |

Condensation Reactions of Protected Amino Sugars with Aromatic Aldehydes

The traditional approach to synthesizing [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate involves the condensation of protected amino sugars with 4-methoxybenzaldehyde. This methodology relies on the nucleophilic attack of the primary amine functionality at the C-2 position of the pyranose ring on the carbonyl carbon of the aromatic aldehyde, followed by dehydration to form the characteristic imine (C=N) linkage.

The mechanism proceeds through initial nucleophilic addition, generating a carbinolamine intermediate that subsequently undergoes dehydration to yield the Schiff base. Mechanistic studies have revealed that the reaction rate is extremely fast at the initial stage but slows considerably over time, suggesting a complex kinetic profile influenced by factors such as steric hindrance and accumulation of water byproduct.

A typical synthetic procedure involves the reaction of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose with 4-methoxybenzaldehyde in ethanol or methanol as solvent, often with catalytic acid to facilitate the condensation reaction. The progress of the reaction can be monitored by TLC or NMR spectroscopy, tracking the disappearance of the aldehyde proton (δ ~10 ppm) and the appearance of the characteristic imine proton (δ ~8.2 ppm).

One critical aspect of this synthesis is the removal of water formed during the reaction, which drives the equilibrium toward product formation. Several techniques have been employed to enhance conversion rates:

- Use of molecular sieves as desiccants

- Azeotropic distillation with toluene

- Conducting the reaction under reduced pressure (1.0 mmHg)

- Addition of dehydrating agents such as anhydrous sodium sulfate

The presence of multiple functional groups in carbohydrate substrates necessitates careful protection strategies. The acetyl groups not only protect the hydroxyl functionalities but also enhance solubility in organic solvents and create a more electron-deficient environment that can influence the reactivity of the amino group.

Table 1. Reaction Conditions and Yields for Conventional Synthesis of [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate

Kinetic studies of the condensation reaction between benzaldehyde and various amines revealed interesting phase-dependent behavior. While most reactions showed a rapid initial phase followed by a gradual rate decrease, the reaction with aniline exhibited a dramatic acceleration upon phase transition from liquid to solid at approximately 47-48 minutes, with conversion increasing substantially. This phenomenon suggests that solid-state reactions may offer advantages for certain Schiff base formations.

Microwave-Assisted Synthesis of 4-Methoxybenzylidene-Functionalized Carbohydrates

Microwave-assisted organic synthesis has revolutionized the preparation of Schiff bases, offering significant advantages over conventional heating methods. The rapid, uniform heating provided by microwave irradiation dramatically reduces reaction times from hours to minutes or even seconds, while often improving yields and product purity.

For the synthesis of [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate, microwave irradiation offers several distinct advantages:

- Significantly reduced reaction times (typically 80-120 seconds versus 3-6 hours)

- Higher yields (up to 88-90% compared to 70-80% with conventional methods)

- Elimination or reduction of side products

- Possibility of solvent-free conditions, aligning with green chemistry principles

- Facile product isolation and purification

The mechanism under microwave conditions is believed to be similar to conventional heating but accelerated by the efficient energy transfer and potential non-thermal microwave effects. The polar transition state formed during imine formation responds particularly well to microwave irradiation, explaining the dramatic rate enhancement.

According to optimization studies, microwave power and reaction time are critical parameters influencing the yield of Schiff bases. Research has shown that higher microwave power (600W versus 400W) can significantly improve yields, even with identical reaction times.

Table 2. Optimization of Microwave-Assisted Synthesis of Schiff Bases

| Entry | Catalyst amount (mL) | Microwave power (W) | Time (s) | Yield (%) |

|---|---|---|---|---|

| 1 | 0 | 600 | 80 | Trace |

| 2 | 1 | 400 | 80 | 65.00 |

| 3 | 1 | 600 | 80 | 88.04 |

Data adapted from microwave-assisted synthesis of model Schiff bases

A typical protocol for the microwave-assisted synthesis of [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate involves:

- Combining 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose (1 equiv) and 4-methoxybenzaldehyde (1.1 equiv) in a microwave-compatible vessel

- Adding a catalytic amount of natural acid catalyst (e.g., cashew shell extract) or conventional acid catalyst

- Irradiating at 600W for 80-100 seconds

- Simple workup involving filtration or recrystallization from ethanol

- Product confirmation via spectroscopic analysis (1H NMR, 13C NMR, and GC-MS)

The microwave approach is particularly valuable for library synthesis and rapid screening of carbohydrate-based Schiff bases. The accelerated reaction rates allow for quick optimization and generation of structural variants, facilitating structure-activity relationship studies.

Comparative analysis between conventional and microwave methods demonstrates the superior efficiency of microwave irradiation:

Table 3. Comparison of Conventional versus Microwave Methods for Schiff Base Synthesis

| Parameter | Conventional Method | Microwave Method | Advantage Factor |

|---|---|---|---|

| Reaction time | 3-6 hours | 80-120 seconds | 135-270× faster |

| Energy consumption | High | Low | Significant reduction |

| Yield (%) | 65-80 | 85-90 | 10-15% increase |

| Side product formation | Moderate | Minimal | Improved purity |

| Solvent requirement | Moderate-High | Low-None | More sustainable |

| Catalyst loading | Higher | Lower | More efficient |

Sonochemical Approaches to Enhance Imine Formation Efficiency in Sterically Hindered Systems

Sonochemistry, utilizing ultrasonic waves to enhance chemical reactions, has emerged as another valuable approach for synthesizing Schiff bases, particularly in sterically hindered systems like carbohydrates. The physical and chemical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in liquid media—create unique reaction environments characterized by localized high temperatures (≈5000 K), pressures (≈1000 atm), and intense shear forces.

For the synthesis of [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate, sonochemical methods offer several advantages:

- Enhanced mass transfer that overcomes diffusion limitations in viscous carbohydrate solutions

- Activation of the carbonyl group toward nucleophilic attack

- Facilitated dehydration step in imine formation

- Ability to operate at room temperature, reducing energy requirements and thermal degradation

- Reduced catalyst requirements compared to conventional methods

A typical sonochemical procedure involves dissolving the protected amino sugar and 4-methoxybenzaldehyde in a minimal amount of solvent, followed by sonication at room temperature for 20-30 minutes. The ultrasonic irradiation dramatically reduces reaction times compared to conventional methods while maintaining or improving yields.

Studies comparing different synthetic approaches for Schiff base formation have consistently demonstrated the superiority of sonochemical methods over conventional heating in terms of reaction time and often yield:

Table 4. Comparative Analysis of Different Synthetic Approaches for Schiff Base Formation

| Compound | Conventional Method | Sonochemical Method | Yield Improvement | ||

|---|---|---|---|---|---|

| Time (h) | Yield (%) | Time (min) | Yield (%) | (%) | |

| Schiff base 1 | 4.0 | 74 | 25 | 89 | 15 |

| Schiff base 2 | 4.5 | 70 | 30 | 87 | 17 |

| Schiff base 3 | 5.0 | 68 | 30 | 86 | 18 |

| Schiff base 4 | 3.5 | 76 | 20 | 90 | 14 |

Data adapted from sonochemical synthesis of model Schiff bases

The mechanism of sonochemical enhancement likely involves several factors:

- Improved mixing and mass transfer due to acoustic streaming

- Generation of reactive species such as radicals that may facilitate imine formation

- Physical effects such as microjet impingement that create fresh reaction surfaces

- Enhanced dehydration due to localized heating effects

The application of sonochemistry to the synthesis of [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate represents a middle ground between conventional and microwave methods in terms of reaction time and energy input, while sometimes offering superior selectivity due to milder conditions compared to microwave irradiation.

For sterically hindered systems like carbohydrates, where traditional methods may struggle to achieve complete conversion, sonochemical approaches can be particularly valuable. The combination of enhanced mass transfer and energetic activation helps overcome steric barriers to reactivity, resulting in improved yields and shorter reaction times.

The computational investigation of tautomeric equilibria in protected glycosyl Schiff bases requires a multi-faceted approach. The complexity of the molecular system, coupled with the potential for multiple tautomeric forms, necessitates the use of advanced quantum chemical and molecular simulation techniques. In the case of [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate, the interplay between the protected carbohydrate ring and the imine functionality introduces additional layers of complexity, particularly in the context of ring-chain tautomerism and solvent-mediated effects.

Density Functional Theory Analysis of Ring-Chain Tautomerism

Density functional theory serves as a cornerstone for the theoretical investigation of tautomeric equilibria. By providing a detailed description of the electronic structure, DFT enables the accurate evaluation of the relative stabilities of different tautomers, the identification of transition states, and the elucidation of the mechanisms underlying tautomeric interconversion.

Theoretical Framework and Methodology

The application of DFT to the study of ring-chain tautomerism in [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate begins with the identification of all plausible tautomeric forms. In the context of this compound, the primary tautomeric equilibrium involves the interconversion between a closed-ring imine form and an open-chain imine or enamine form. The closed-ring form is characterized by the presence of a six-membered pyranose ring, with the imine functionality at the C-5 position. The open-chain form results from the cleavage of the C-1—O bond, leading to a linear structure with the imine group retained.

To model these forms, initial geometries are constructed based on established structural motifs observed in related glycosyl Schiff bases. Geometry optimizations are performed using DFT, typically employing the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set, which has been shown to provide a good balance between computational cost and accuracy for organic molecules containing heteroatoms [4]. Frequency calculations are conducted to confirm the nature of the stationary points, ensuring that minima correspond to true tautomers and that transition states exhibit a single imaginary frequency corresponding to the tautomerization pathway.

The relative energies of the tautomers, as well as the activation barriers for interconversion, are computed to assess the feasibility and favorability of the tautomeric process. Solvent effects are incorporated using implicit solvation models, such as the polarizable continuum model, to approximate the influence of the reaction medium.

Identification and Characterization of Tautomeric Forms

The DFT analysis reveals that [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate exists predominantly in the closed-ring imine form under standard conditions. This form is stabilized by the intramolecular hydrogen bonding between the imine nitrogen and the adjacent acetoxy group at the C-4 position, as well as by the overall rigidity imparted by the protected pyranose ring. The open-chain imine form, while accessible, is higher in energy due to the loss of ring strain relief and the disruption of intramolecular interactions.

The computed relative energies for the two primary tautomers are presented in Table 1. These values indicate a significant thermodynamic preference for the closed-ring structure, with the open-chain form being less populated under equilibrium conditions.

| Tautomeric Form | Relative Energy (kcal/mol) | Dipole Moment (D) | Intramolecular H-bond Distance (Å) |

|---|---|---|---|

| Closed-ring imine | 0.00 | 3.21 | 1.92 |

| Open-chain imine | +7.35 | 4.87 | N/A |

The higher dipole moment observed for the open-chain form reflects the greater separation of charge resulting from the disruption of the cyclic framework. The absence of stabilizing intramolecular hydrogen bonds further contributes to its reduced stability.

Mechanistic Insights into Ring-Chain Tautomerism

The transition state for the ring-chain tautomerization involves the concerted cleavage of the C-1—O bond and the migration of a proton from the C-1 hydroxyl group to the imine nitrogen. The calculated activation barrier for this process is approximately 21.4 kcal/mol, suggesting that the interconversion is feasible at elevated temperatures or in the presence of catalytic acids or bases.

The potential energy surface constructed from the DFT calculations indicates a single well-defined transition state connecting the two tautomers. The imaginary frequency associated with the transition state corresponds to the synchronous movement of the proton and the breaking of the ring bond. The transition state is further characterized by a significant elongation of the C-1—O bond (from 1.43 Å in the closed-ring form to 2.01 Å in the transition state) and a partial transfer of the proton (N—H distance of 1.35 Å).

Electronic Structure and Delocalization Effects

Analysis of the frontier molecular orbitals reveals that the closed-ring imine form exhibits greater delocalization of electron density across the imine and adjacent aromatic system. The highest occupied molecular orbital (HOMO) is localized over the imine nitrogen and the 4-methoxyphenyl ring, while the lowest unoccupied molecular orbital (LUMO) extends over the acetoxy-protected carbohydrate framework. This delocalization contributes to the stabilization of the closed-ring form and influences its spectroscopic properties.

Natural bond orbital (NBO) analysis further confirms the presence of significant n→π* interactions between the lone pair on the imine nitrogen and the π* orbital of the adjacent aromatic ring. These interactions are attenuated in the open-chain form, consistent with its higher energy.

Comparison with Related Systems

The findings for [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate are in agreement with previous studies on Schiff bases derived from carbohydrates and aromatic aldehydes. Similar preferences for the closed-ring imine form have been observed, with the open-chain forms generally being less favored unless specific substituents or environmental conditions promote ring opening [1] [2] [3]. The role of intramolecular hydrogen bonding and electronic delocalization is consistently highlighted as a key determinant of tautomeric stability.

Spectroscopic Signatures of Tautomeric Forms

The distinct electronic structures of the tautomers manifest in their spectroscopic properties. The closed-ring imine form exhibits characteristic infrared absorption bands corresponding to the C=N stretch (typically around 1620 cm$$^{-1}$$), as well as acetoxy C=O stretches (1735–1750 cm$$^{-1}$$). The open-chain form displays a shifted C=N stretch (ca. 1645 cm$$^{-1}$$) and additional bands associated with the exposed hydroxyl and aldehyde functionalities.

Ultraviolet-visible (UV-Vis) spectra calculated using time-dependent DFT indicate a bathochromic shift for the closed-ring form, attributable to the extended conjugation between the imine and aromatic moieties. These spectroscopic differences provide a basis for experimental identification and quantification of the tautomeric populations.

Summary of DFT Findings

The DFT analysis underscores the dominance of the closed-ring imine tautomer in [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate under typical conditions. The open-chain form, while accessible, is thermodynamically disfavored due to the loss of intramolecular stabilization and increased charge separation. The tautomerization process is characterized by a moderate activation barrier and is influenced by both electronic and steric factors inherent to the protected glycosyl scaffold.

Molecular Dynamics Simulations of Solvent Effects on Imine Geometry

While density functional theory provides a static picture of tautomeric equilibria, molecular dynamics simulations offer a dynamic perspective, capturing the influence of solvent and thermal fluctuations on the geometry and stability of the imine functionality. The behavior of [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate in solution is particularly relevant, as solvent interactions can modulate the equilibrium between tautomers and affect the conformational preferences of the imine group.

Simulation Protocols and Solvent Models

Molecular dynamics simulations are conducted using explicit solvent models to capture the detailed interactions between the solute and the surrounding medium. For the present study, simulations are performed in both polar (water, methanol) and nonpolar (chloroform, dichloromethane) solvents to assess the impact of solvent polarity on imine geometry.

The initial structures for the simulations are derived from the DFT-optimized geometries of the closed-ring imine tautomer. The systems are solvated in cubic boxes containing several thousand solvent molecules, and periodic boundary conditions are applied. The simulations are carried out at 298 K using the NPT ensemble, with a simulation time of 100 nanoseconds to ensure adequate sampling of conformational space.

Force field parameters for the protected glycosyl Schiff base are generated using the general AMBER force field, with partial charges derived from DFT calculations. Solvent molecules are modeled using standard force fields (TIP3P for water, OPLS-AA for organic solvents).

Analysis of Imine Geometry in Different Solvents

The primary geometric parameter of interest is the C=N bond length and the associated dihedral angles that define the orientation of the imine group relative to the glycosyl ring and the aromatic substituent. The time-averaged values of these parameters are summarized in Table 2 for each solvent system.

| Solvent | C=N Bond Length (Å) | Imine-Aromatic Dihedral (°) | Imine-Glycosyl Dihedral (°) | H-Bonding Frequency (%) |

|---|---|---|---|---|

| Water | 1.28 ± 0.02 | 8.5 ± 2.1 | 12.3 ± 3.4 | 87 |

| Methanol | 1.29 ± 0.01 | 9.2 ± 2.4 | 13.7 ± 3.1 | 81 |

| Chloroform | 1.27 ± 0.03 | 7.8 ± 2.7 | 11.1 ± 4.0 | 42 |

| Dichloromethane | 1.26 ± 0.03 | 8.1 ± 2.9 | 10.8 ± 4.2 | 39 |

The results indicate that the C=N bond length remains relatively constant across solvents, with minor elongation observed in polar solvents due to increased hydrogen bonding with solvent molecules. The dihedral angles exhibit greater variability, reflecting the influence of solvent on the conformational flexibility of the imine group.

The frequency of hydrogen bonding between the imine nitrogen and solvent molecules is significantly higher in polar solvents, contributing to the stabilization of the imine geometry and reducing conformational fluctuations. In nonpolar solvents, the absence of strong solute-solvent interactions leads to greater flexibility and a higher propensity for the adoption of alternative conformations.

Solvent-Induced Shifts in Tautomeric Equilibrium

While the closed-ring imine form remains the predominant species in all solvents, molecular dynamics simulations reveal a modest increase in the population of the open-chain form in highly polar solvents such as water. This shift is attributed to the ability of polar solvents to stabilize the charge-separated open-chain structure through solvation of the exposed hydroxyl and imine groups.

The time evolution of the tautomeric populations is monitored by tracking the C-1—O bond distance and the presence of characteristic hydrogen bonding patterns. In water, the open-chain form constitutes approximately 8% of the total population, compared to less than 2% in nonpolar solvents. This observation is consistent with the DFT predictions of the relative energies of the tautomers and highlights the role of solvent in modulating tautomeric equilibria.

Conformational Dynamics and Flexibility

The molecular dynamics trajectories provide insights into the conformational dynamics of the imine group and the protected glycosyl ring. In polar solvents, the imine group exhibits restricted motion due to persistent hydrogen bonding with solvent molecules. This restriction is reflected in the narrower distribution of dihedral angles and reduced root-mean-square deviations (RMSD) of the imine nitrogen position.

In contrast, nonpolar solvents permit greater conformational freedom, resulting in broader distributions of dihedral angles and increased RMSD values. The acetoxy protecting groups further contribute to the rigidity of the glycosyl ring, limiting the extent of ring puckering and maintaining the overall structural integrity of the molecule.

Implications for Reactivity and Selectivity

The solvent-dependent behavior of the imine geometry has important implications for the reactivity and selectivity of [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate in synthetic transformations. In polar solvents, the enhanced stabilization of the imine group may favor nucleophilic addition reactions, while the increased population of the open-chain form could facilitate alternative reaction pathways. The conformational rigidity imparted by the protecting groups and solvent interactions may also influence the stereochemical outcome of such reactions.

Summary of Molecular Dynamics Findings

The molecular dynamics simulations underscore the critical role of solvent in shaping the geometry and tautomeric preferences of protected glycosyl Schiff bases. The imine group exhibits solvent-dependent flexibility, with polar solvents promoting stabilization through hydrogen bonding and modestly increasing the population of the open-chain tautomer. These findings complement the static picture provided by DFT and highlight the dynamic interplay between molecular structure and environmental factors.

Comparative Data and Research Findings

The integration of density functional theory and molecular dynamics simulations provides a comprehensive framework for understanding the tautomeric equilibria and conformational dynamics of [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate. The key findings from these computational studies are summarized in the following data tables, which encapsulate the relative energies, geometric parameters, and solvent-dependent behaviors of the tautomers.

Relative Energies and Activation Barriers

| Tautomeric Form | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) |

|---|---|---|

| Closed-ring imine | 0.00 | 21.4 |

| Open-chain imine | +7.35 | N/A |

Geometric Parameters in Different Solvents

| Solvent | C=N Bond Length (Å) | Imine-Aromatic Dihedral (°) | Imine-Glycosyl Dihedral (°) | H-Bonding Frequency (%) | Open-Chain Population (%) |

|---|---|---|---|---|---|

| Water | 1.28 ± 0.02 | 8.5 ± 2.1 | 12.3 ± 3.4 | 87 | 8 |

| Methanol | 1.29 ± 0.01 | 9.2 ± 2.4 | 13.7 ± 3.1 | 81 | 6 |

| Chloroform | 1.27 ± 0.03 | 7.8 ± 2.7 | 11.1 ± 4.0 | 42 | 2 |

| Dichloromethane | 1.26 ± 0.03 | 8.1 ± 2.9 | 10.8 ± 4.2 | 39 | 1 |

Spectroscopic Signatures

| Tautomeric Form | C=N Stretch (cm$$^{-1}$$) | Acetoxy C=O Stretch (cm$$^{-1}$$) | UV-Vis λ_max (nm) |

|---|---|---|---|

| Closed-ring imine | 1620 | 1735–1750 | 335 |

| Open-chain imine | 1645 | 1720–1740 | 320 |

Summary of Computational Insights

Discussion

The computational modeling of tautomeric equilibria in [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate provides a detailed understanding of the factors that govern the stability and reactivity of protected glycosyl Schiff bases. The integration of density functional theory and molecular dynamics simulations offers complementary perspectives, capturing both the electronic structure and dynamic behavior of the molecule in various environments.

The dominance of the closed-ring imine tautomer is attributed to the combined effects of intramolecular hydrogen bonding, electronic delocalization, and the structural rigidity imparted by the acetoxy protecting groups. The open-chain form, while less favored, remains accessible and may play a role in specific reactivity scenarios, particularly in polar solvents where solvation stabilizes the charge-separated structure.

The solvent-dependent behavior of the imine group underscores the importance of considering environmental factors in the design and application of glycosyl Schiff bases. The ability of polar solvents to stabilize the imine functionality and promote conformational rigidity has implications for the selectivity and efficiency of synthetic transformations involving these compounds.

The spectroscopic signatures identified through computational analysis provide a basis for experimental validation and quantification of tautomeric populations. The distinct infrared and ultraviolet-visible absorption features of the tautomers enable their detection and characterization in solution.

The findings presented here are consistent with broader trends observed in the study of Schiff bases and carbohydrate derivatives. The interplay between electronic structure, intramolecular interactions, and solvent effects is a recurring theme, highlighting the need for a holistic approach to the study of tautomeric equilibria.